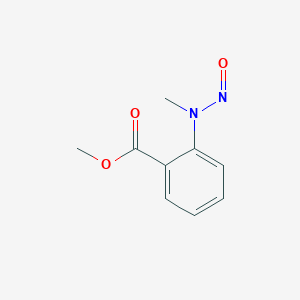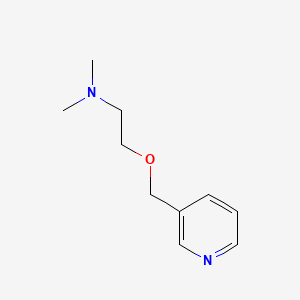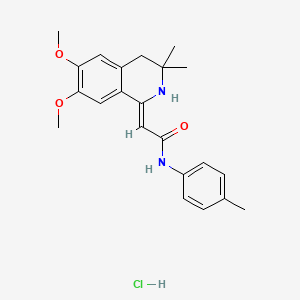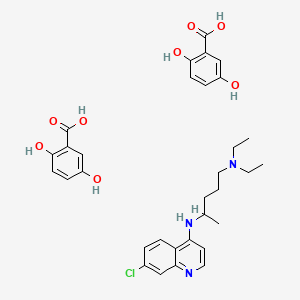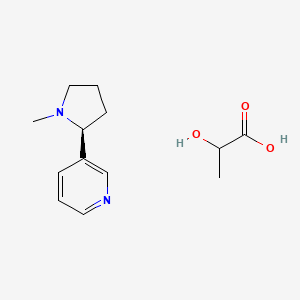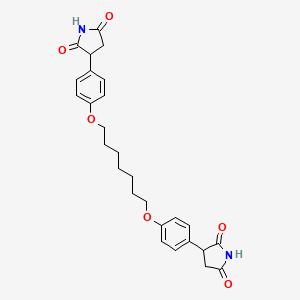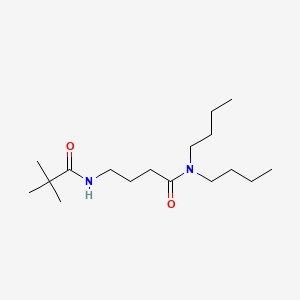
Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- is an organic compound with the molecular formula C12H25NO. It is also known by other names such as Butyramide, N,N-dibutyl-. This compound is characterized by its amide functional group and its structure, which includes a butanamide backbone with dibutyl and dimethyl substituents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- typically involves the reaction of butyric acid with dibutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process may involve the use of coupling agents or catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Applications De Recherche Scientifique
Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential therapeutic effects or its role as a precursor in drug synthesis.
Industry: It is utilized in the manufacture of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its use and the specific biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- include:
- Butyramide, N,N-dibutyl-
- N,N-Dibutylacetamide
- Dibutylamine
Uniqueness
What sets Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- apart from these similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
82023-97-0 |
|---|---|
Formule moléculaire |
C17H34N2O2 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
N-[4-(dibutylamino)-4-oxobutyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H34N2O2/c1-6-8-13-19(14-9-7-2)15(20)11-10-12-18-16(21)17(3,4)5/h6-14H2,1-5H3,(H,18,21) |
Clé InChI |
MRMGWMCHDAWRHI-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=O)CCCNC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


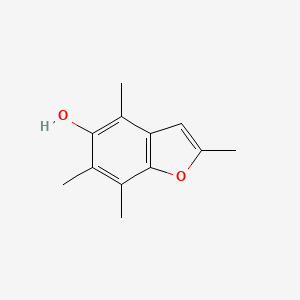
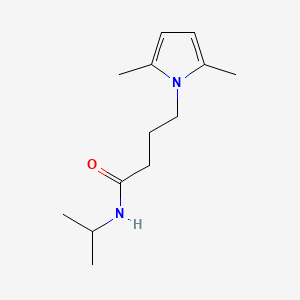
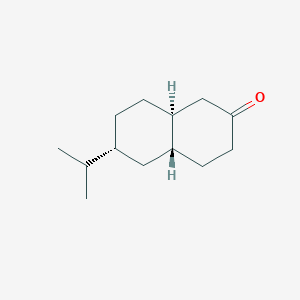


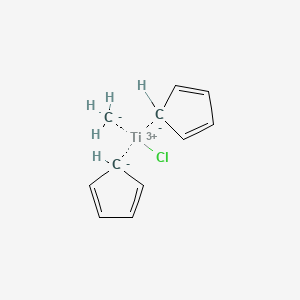
![6-Ethyl-2,10,10-trimethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B15186130.png)
